molecular formula C11H21BrO2 B1348790 Ethyl 9-bromononanoate CAS No. 2881-62-1

Ethyl 9-bromononanoate

Cat. No. B1348790
CAS RN: 2881-62-1
M. Wt: 265.19 g/mol
InChI Key: KXZBPLOPBKIUTC-UHFFFAOYSA-N
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Description

Ethyl 9-bromononanoate is a chemical compound with the CAS Number: 28598-81-4 . It has a molecular weight of 265.19 and its linear formula is C11H21BrO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 9-bromononanoate is represented by the linear formula C11H21BrO2 . The average mass is 265.187 Da and the monoisotopic mass is 264.072479 Da .


Physical And Chemical Properties Analysis

Ethyl 9-bromononanoate is a liquid at room temperature . It has a molecular weight of 265.19 . The compound is colorless to light yellow to light orange in appearance .

Scientific Research Applications

Antitumor and Antifungal Activities

Ethyl 9-bromononanoate has been instrumental in the synthesis of compounds with notable antitumor and antifungal properties. For instance, 11-Oxo-12-tridecenoic acid and 10-Oxo-11-dodecenoic acid, synthesized using Ethyl 9-bromononanoate, have demonstrated antitumor and antifungal activities (Kinoshita & Umezawa, 1961).

Inhibitors in Biochemical Research

Ethyl 9-bromononanoate has also been used in the synthesis of polyunsaturated fatty acids with sulfur atoms, which act as inhibitors in lipoxygenase pathways. This demonstrates its significant role in the development of biochemical research tools (Funk & Alteneder, 1983).

Chemistry Education Applications

In educational settings, Ethyl 9-bromononanoate is used as a case study in chemistry classes to enhance students' understanding of research studies in chemistry. This application underscores the compound's role in facilitating practical and process-oriented learning in the field of chemistry (Han Li-rong, 2010).

Synthesis of Various Chemical Compounds

The compound is pivotal in the synthesis of diverse chemical compounds. For example, it has been used in the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters, showcasing its versatility in chemical synthesis (Kraiem, Abdullah, & Amri, 2003).

Safety And Hazards

Ethyl 9-bromononanoate has been classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 9-bromononanoate are not mentioned in the available sources, brominated compounds like this one are often used as intermediates in organic synthesis . They can find applications in the production of pharmaceuticals, pesticides, and other chemicals .

properties

IUPAC Name

ethyl 9-bromononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBPLOPBKIUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951456
Record name Ethyl 9-bromononanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-bromononanoate

CAS RN

28598-81-4, 2881-62-1
Record name Nonanoic acid, 9-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28598-81-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-bromononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium acetylide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonanoic acid, 9-bromo-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 9-Bromononanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Kinoshita, S Umezawa - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… acid (IXa) has been prepared from ethyl 9-bromononanoate (II) via 11-oxododecanoic acid (IVa) and the corresponding Mannich base Va. 2) 10-Oxo-11-dodecenoic acid (IXb) has …
Number of citations: 5 www.journal.csj.jp
K Mitsuhiro - Bulletin of the Chemical Society of Japan, 1961 - cir.nii.ac.jp
… 1) 11-Oxo-12-tridecenoic acid (IXa) has been prepared from ethyl 9-bromononanoate (II) via 11-oxododecanoic acid (IVa) and the corresponding Mannich base Va.
2) 10-Oxo-11-…
Number of citations: 0 cir.nii.ac.jp
J Vahter, K Viht, A Uri, E Enkvist - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
… The solution was stirred at room temperature for 1 h, followed by addition of 70 μL of ethyl-9-bromononanoate or 70 μL of methyl-7-bromoheptanoate. The reaction mixture was stirred …
Number of citations: 12 www.sciencedirect.com
K Ma, PX Li, CC Dong, RK Thomas, J Penfold - Langmuir, 2016 - ACS Publications
… Protonated ethyl 9-bromononanoate for the C 8 spacer was synthesized from monoethyl … a UHQ ion exchange purifier, the ethyl 9-bromononanoate was recovered by distillation. The …
Number of citations: 8 pubs.acs.org
ZHE Li, BJ Rawlings, PH Harrison… - The Journal of …, 1989 - jstage.jst.go.jp
Fig. 1. Biosynthetic origin of fungichromin (1) and structure of oleate analog 3. mmol) at OC was treated with/?-toluenesulfonyl chloride (31.1 g, 163 mmol), and stirred 12 hours at 20 C. …
Number of citations: 19 www.jstage.jst.go.jp
J Zauhar, BF Ladouceur - Journal of the American Oil Chemists' Society, 1979 - Springer
Studies on the reactions of ω-carbethoxy fatty acid sodioesters with brominated compounds Page 1 Studies on the Reactions of c -Carbethoxy Sodioesters with Brominated …
Number of citations: 5 link.springer.com
FLM Pattison, SBD Hunt… - The Journal of Organic …, 1956 - ACS Publications
… Ethyl 9-bromononanoate was …
Number of citations: 25 pubs.acs.org
GM Pask, JD Slone, JG Millar, P Das, JA Moreira… - Nature …, 2017 - nature.com
Eusocial insects use cuticular hydrocarbons as components of pheromones that mediate social behaviours, such as caste and nestmate recognition, and regulation of reproduction. In …
Number of citations: 105 www.nature.com
ME Juárez‐Méndez, JI Lozano‐Navarro… - Journal of Applied …, 2021 - academic.oup.com
Aim Analysing the antimicrobial activity—against food‐borne micro‐organisms—of modified chitosan–starch films using formic and acetic acid as chitosan solvents and Melicoccus …
Number of citations: 2 academic.oup.com
X Zhu, X Tang, VE Anderson… - Chemical research in …, 2009 - ACS Publications
Autoxidation of linoleic acid (LA) enhanced by Fe(II)/ascorbate generates unsaturated hydroperoxides which undergo further oxidative evolution resulting in a mixture of electrophiles, …
Number of citations: 45 pubs.acs.org

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